molecular formula C17H17NO4S B3951792 Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Cat. No.: B3951792
M. Wt: 331.4 g/mol
InChI Key: XEDDILYUMVZJCT-UHFFFAOYSA-N
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Description

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is a synthetic benzoate ester derivative featuring a benzamido group substituted with methoxy (OCH₃) and methylsulfanyl (SCH₃) moieties.

Properties

IUPAC Name

methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-15-10-11(23-3)8-9-13(15)16(19)18-14-7-5-4-6-12(14)17(20)22-2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDILYUMVZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the desired ester. The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid can be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The resulting acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Tin(II) chloride, iron powder

    Catalysts: Sulfuric acid for esterification reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate depends on its specific application. In the context of drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate with structurally analogous benzoate esters and benzamido derivatives, focusing on substituent effects, biological activities, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Physical Properties (if available) Reference ID
This compound (Target) 2-OCH₃, 4-SCH₃ on benzamido ring Not explicitly reported; inferred agrochemical/pharma potential N/A
Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (Compound 7) 3,4,5-OCH₃, nicotinamido group Neuroprotective (reduces hypoxic PC12 cell damage) N/A
Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (2m) 4-CF₃O on benzamido ring Synthetic intermediate for trifluoromethylated drugs Synthesized in 96% yield
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 4-CH₃ on benzamido, 2-SO₂NH₂ High fungicidal activity N/A
Metsulfuron methyl ester (Herbicide analog) Triazine core, sulfonylurea group Herbicidal (inhibits acetolactate synthase) N/A

Key Observations

Nicotinamido and sulfamoyl groups in analogs (Compounds 7 and ) demonstrate neuroprotective and fungicidal activities, respectively, suggesting that the target compound’s amide linkage could be tailored for similar applications.

Synthetic Feasibility: The target compound’s synthesis would likely involve coupling 2-methoxy-4-(methylsulfanyl)benzoic acid with methyl 2-aminobenzoate, analogous to methods for trifluoromethoxy derivatives (e.g., use of Cs₂CO₃ and coupling reagents) .

Applications :

  • Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the target compound lacks a triazine core, which may shift its utility toward pharmaceuticals rather than agrochemicals.

Contradictions and Limitations

  • highlights neuroprotective activity in nicotinamido-containing analogs, while emphasizes fungicidal properties in sulfamoyl derivatives. This underscores the need for targeted functional assays to determine the methylsulfanyl analog’s specific bioactivity.

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Purity (%) Yield (%) Reference ID
Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (2m) N/A >95 96
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m) N/A >95 79
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) 153 98.8 71
  • Insights :
    • High yields (>70%) and purity (>95%) are achievable for benzamido benzoates via optimized coupling and purification protocols .
    • The methylsulfanyl group’s bulkiness may lower the melting point compared to trifluoromethoxy or sulfamoyl analogs, though experimental validation is required.

Biological Activity

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate, with the CAS number 435338-94-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂O₅S
  • Molecular Weight : 244.26 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 426.8 ± 45.0 °C at 760 mmHg
  • LogP : 0.97
  • Flash Point : 211.9 ± 28.7 °C

These properties indicate a stable compound with moderate lipophilicity, which can influence its biological interactions and absorption.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have highlighted its effectiveness against strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to multiple drugs . The structure-activity relationship suggests that modifications in the benzamide moiety can enhance antimicrobial efficacy.

Study on Cancer Cell Lines

In a significant study involving cancer cell lines, this compound was tested for its cytotoxic effects against colorectal cancer (CRC) cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively, with IC₅₀ values indicating potent activity in the low micromolar range . The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.

Synergistic Effects with Other Drugs

Further investigations revealed that this compound could enhance the efficacy of established chemotherapeutics like irinotecan and paclitaxel, suggesting a potential role in combination therapies for cancer treatment. The observed synergistic effects were attributed to its ability to modulate cellular pathways involved in drug resistance .

Research Findings Summary

Activity Type Findings
AntioxidantInduces apoptosis via ROS generation; inhibits tubulin polymerization .
AntimicrobialEffective against Acinetobacter baumannii and Pseudomonas aeruginosa .
Cancer Cell ActivityInduces apoptosis in CRC cells; synergistic effects with chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate
Reactant of Route 2
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Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

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